S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido
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Description
S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido, also known as DFHESA, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been explored in detail.
Scientific Research Applications
Fuel Cell Applications
Research has shown the development of sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups, synthesized for potential use in fuel-cell applications. These materials have been studied for their proton conductivity, mechanical properties, and phase separation characteristics, indicating promising performance for fuel-cell membranes. The synthesis involved using bis(4-fluorophenyl)sulfone and other comonomers, aiming to achieve high molecular weight and excellent proton conductivity, comparable or superior to that of commercial membranes like Nafion (Bae, Miyatake, & Watanabe, 2009).
Polymer Development for Proton Exchange Membranes
Further studies involve the synthesis of comb-shaped sulfonated poly(arylene ether sulfone) copolymers with high proton conductivity, designed for use as polyelectrolyte membrane materials in fuel cells. These materials were characterized for their water uptake, proton and methanol transport, showcasing their potential as effective proton exchange membranes. The use of sulfonated side-chain grafting units in these copolymers demonstrates a novel approach to enhancing fuel cell membrane performance (Kim, Robertson, & Guiver, 2008).
Chemical Synthesis and Construction of Complex Molecules
The compound's chemical framework has been utilized in the synthesis of 2-sulfonylbenzo[b]furans, representing a method for constructing complex molecules through cascade reactions involving protodecarboxylation, C-S bond formation, and C-O bond formation. This methodology opens new avenues for the efficient synthesis of furan derivatives from readily available starting materials, showcasing the compound's role in facilitating novel synthetic routes (Li & Liu, 2014).
properties
IUPAC Name |
2,6-difluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO4S/c19-14-3-1-4-15(20)18(14)26(23,24)21-11-16(22)12-6-8-13(9-7-12)17-5-2-10-25-17/h1-10,16,21-22H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITHGKHCNXTQLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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